An In-Depth Technical Guide on the Biological Role of (2E,23Z,26Z,29Z,32Z)-octatriacontapentaenoyl-CoA
An In-Depth Technical Guide on the Biological Role of (2E,23Z,26Z,29Z,32Z)-octatriacontapentaenoyl-CoA
A Note to the Researcher: Direct experimental data on the specific biological role of (2E,23Z,26Z,29Z,32Z)-octatriacontapentaenoyl-CoA is not extensively available in current literature. This guide, therefore, synthesizes information on the broader class of very-long-chain polyunsaturated fatty acids (VLC-PUFAs) to contextualize and infer the putative function of this molecule. The principles of fatty acid metabolism, particularly biosynthesis and catabolism, form the basis for the hypotheses presented herein.
Introduction: The Enigmatic World of Very-Long-Chain Polyunsaturated Fatty Acids
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are a unique class of lipids, defined as fatty acids with a carbon chain length greater than 24 carbons and containing three to six double bonds.[1][2] Unlike their shorter-chain counterparts, which can often be obtained from dietary sources, VLC-PUFAs are synthesized in situ in specific tissues.[1][2] These specialized lipids are found in high concentrations in the retina, brain, testes, and spermatozoa, suggesting highly specialized and critical biological functions.[1][2] The molecule of interest, (2E,23Z,26Z,29Z,32Z)-octatriacontapentaenoyl-CoA, is a C38:5 fatty acyl-CoA, placing it firmly within this remarkable class of molecules. Its distinct structure, particularly the trans double bond at the second carbon (2E), strongly suggests a role as a metabolic intermediate, likely in the pathway of fatty acid degradation.
Biochemical Profile of (2E,23Z,26Z,29Z,32Z)-octatriacontapentaenoyl-CoA
(2E,23Z,26Z,29Z,32Z)-octatriacontapentaenoyl-CoA is the activated form of its corresponding fatty acid, linked to coenzyme A via a thioester bond. This activation is a prerequisite for most metabolic transformations of fatty acids, including both synthesis and degradation.
Structural Characteristics:
-
C38 Backbone: An exceptionally long hydrocarbon chain of 38 carbons.
-
Penta-unsaturated: Contains five double bonds.
-
"2E" Isomer: The double bond between the second and third carbons is in the trans configuration. This is a hallmark of intermediates in the β-oxidation pathway.
-
"Z" Isomers: The remaining four double bonds at positions 23, 26, 29, and 32 are in the cis configuration, typical of naturally occurring PUFAs.
The unique hybrid structure of VLC-PUFAs, with a saturated proximal region and a polyunsaturated distal region, allows them to have distinct biophysical properties within cellular membranes.[1]
Biosynthesis of C38 VLC-PUFAs: The Central Role of ELOVL4
The synthesis of VLC-PUFAs is a specialized process occurring in the endoplasmic reticulum and is critically dependent on the enzyme ELOngation of Very Long-chain fatty acids-4 (ELOVL4).[3][4] ELOVL4 is a fatty acid condensing enzyme that catalyzes the initial and rate-limiting step in each round of fatty acid elongation.[3][5]
The overall elongation cycle consists of four sequential reactions:
-
Condensation: Catalyzed by an ELOVL elongase (like ELOVL4), this step involves the condensation of a fatty acyl-CoA with a two-carbon unit from malonyl-CoA to form a 3-ketoacyl-CoA.[3][5]
-
Reduction: The 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA.
-
Dehydration: A water molecule is removed to create a trans-2-enoyl-CoA.
-
Reduction: The trans-2-enoyl-CoA is reduced to a saturated acyl-CoA, which is now two carbons longer.[6][7]
ELOVL4 exhibits specificity for elongating fatty acyl-CoAs that are C26 and longer, and it is capable of producing both saturated and polyunsaturated VLC-FAs up to C38 in length.[1][3][8] Studies have shown that ELOVL4 can elongate precursors like eicosapentaenoic acid (20:5n-3) and docosapentaenoic acid (22:5n-3) into a series of C28-C38 VLC-PUFAs.[3][9]
Caption: Generalized VLC-PUFA elongation cycle mediated by ELOVL4.
Known and Hypothesized Biological Roles of C38 VLC-PUFAs
VLC-PUFAs are not typically found as free fatty acids but are esterified into complex lipids such as phosphatidylcholines and sphingolipids.[1] Their highly localized expression points to indispensable functions in specific cellular contexts.
-
Retinal Function: In retinal photoreceptor cells, VLC-PUFAs are esterified into phosphatidylcholines and are crucial components of the light-sensitive outer segment membranes.[10] They are thought to play a role in the stability and function of rhodopsin and in the high-curvature membranes of photoreceptor discs.[5] A deficiency in VLC-PUFAs due to mutations in ELOVL4 leads to Stargardt-like macular dystrophy (STGD3), a form of juvenile macular degeneration.[3]
-
Neurological Health: The brain contains significant amounts of VLC-PUFAs, particularly C32-C38 species, which are incorporated into sphingomyelins.[9] Their concentration changes during development, suggesting a role in myelination and neuronal membrane function.[1] Bi-allelic mutations in ELOVL4 that lead to a more severe loss of function are associated with neuro-ichthyosis and seizures, underscoring the critical role of these lipids in the central nervous system.[3]
-
Male Fertility: The testes and spermatozoa are also rich in VLC-PUFAs, where they are components of sphingolipids. Their presence is thought to be essential for sperm maturation and function, and depletion of these lipids can lead to sterility in animal models.[4]
Hypothesized Role of (2E,23Z,26Z,29Z,32Z)-octatriacontapentaenoyl-CoA in β-Oxidation
The presence of a trans double bond at the C2-C3 position (the "2E" configuration) is a key indicator that (2E,23Z,26Z,29Z,32Z)-octatriacontapentaenoyl-CoA is an intermediate in the β-oxidation of a C38:5 VLC-PUFA.
Fatty acid β-oxidation is the catabolic process by which fatty acid molecules are broken down to produce acetyl-CoA.[11][12] This process occurs in the mitochondria and, for VLC-FAs, also in peroxisomes. The pathway involves a series of four enzymatic reactions that are repeated to shorten the fatty acid chain by two carbons in each cycle.[12][13]
The first step of β-oxidation is the formation of a trans-2-enoyl-CoA from the fatty acyl-CoA, catalyzed by an acyl-CoA dehydrogenase.[13] Therefore, (2E,23Z,26Z,29Z,32Z)-octatriacontapentaenoyl-CoA is the product of the first step in the β-oxidation of (23Z,26Z,29Z,32Z)-octatriacontapentaenoyl-CoA.
Caption: Hypothesized position in the β-oxidation pathway.
Given that peroxisomes are responsible for the initial breakdown of VLC-FAs, it is plausible that this reaction occurs within these organelles.[14] Dysregulation of peroxisomal β-oxidation can lead to an accumulation of VLC-FAs, which is associated with severe metabolic disorders like Zellweger Spectrum Disorders.[6]
Experimental Protocols for Investigating (2E,23Z,26Z,29Z,32Z)-octatriacontapentaenoyl-CoA
The following are hypothetical, high-level protocols that could be employed to investigate the biological role of this molecule.
Protocol 1: In Vitro Synthesis and Confirmation of the Molecule
-
Objective: To enzymatically synthesize (2E,23Z,26Z,29Z,32Z)-octatriacontapentaenoyl-CoA from a C38:5 precursor.
-
Methodology:
-
Synthesize or acquire the precursor fatty acid, (23Z,26Z,29Z,32Z)-octatriacontapentaenoic acid.
-
Activate the precursor to its CoA ester using a long-chain acyl-CoA synthetase.
-
Incubate the C38:5-CoA with isolated mitochondria or peroxisomes, or with a purified acyl-CoA dehydrogenase known to act on VLC-FAs.
-
Extract the lipids and analyze the products using liquid chromatography-mass spectrometry (LC-MS/MS) to identify the formation of the trans-2-enoyl-CoA intermediate.
-
Protocol 2: Cellular Uptake and Metabolism Studies
-
Objective: To determine if cells can take up and metabolize the C38:5 fatty acid and to detect the formation of the title molecule.
-
Methodology:
-
Culture a relevant cell line (e.g., retinal cells, hepatocytes, or neuronal cells) that expresses ELOVL4.
-
Supplement the culture medium with a stable isotope-labeled version of the C38:5 precursor fatty acid (e.g., ¹³C-labeled).
-
After a suitable incubation period, harvest the cells and perform lipidomics analysis by LC-MS/MS.
-
Trace the labeled carbons to identify metabolic intermediates, including the hypothesized (2E...)-octatriacontapentaenoyl-CoA.
-
Data Presentation
Table 1: Tissue Distribution and Proposed Function of C28+ VLC-PUFAs
| Tissue | Primary Lipid Class | Proposed Function(s) | Associated Pathology |
| Retina | Phosphatidylcholines | Membrane structure in photoreceptor outer segments, modulation of phototransduction.[5][10] | Stargardt-like macular dystrophy (STGD3).[3] |
| Brain | Sphingomyelins | Myelination, neuronal membrane stability, synaptic function.[1][9] | Neuro-ichthyosis, seizures.[3] |
| Testes/Sperm | Sphingolipids | Sperm maturation and function, membrane integrity.[4] | Male infertility.[4] |
| Skin | Ceramides (Saturated VLC-FAs) | Epidermal barrier function. | Ichthyosis.[3] |
Conclusion and Future Directions
While direct evidence remains elusive, the chemical structure of (2E,23Z,26Z,29Z,32Z)-octatriacontapentaenoyl-CoA provides strong inferential evidence for its role as a transient intermediate in the β-oxidation of C38:5 very-long-chain polyunsaturated fatty acids. These C38 VLC-PUFAs, synthesized by the ELOVL4 elongase, are vital for the function of highly specialized tissues such as the retina, brain, and testes.
Future research should focus on:
-
Chemical Synthesis: The development of synthetic routes to produce this and related VLC-PUFA-CoA molecules to serve as analytical standards and experimental substrates.
-
Enzyme Specificity: Characterizing the acyl-CoA dehydrogenases in mitochondria and peroxisomes to determine their substrate specificity for C38 VLC-PUFA-CoAs.
-
Advanced Lipidomics: Utilizing advanced mass spectrometry techniques to detect and quantify these low-abundance intermediates in tissues and cells under various physiological and pathological conditions.
Elucidating the complete metabolic pathways of these unique lipids will undoubtedly provide deeper insights into the pathophysiology of diseases like macular degeneration, neurological disorders, and infertility, and may open new avenues for therapeutic intervention.
References
- Metabolism and Function of Very-Long-Chain Polyunsaturated Fatty Acids (>C24) in Mammals. (2019). AOCS.
- Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elong
- Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with f
- Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mut
- ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function. (n.d.). sciencedirect.com.
- Biosynthesis of very long-chain polyunsaturated fatty acids in hepatocytes expressing ELOVL4. (n.d.). PubMed.
- Substrate Specificity of ELOVL4 in Very Long Chain F
- Metabolism and Function of Very-Long-Chain Polyunsaturated Fatty Acids (>C24) in Mammals. (2019). AOCS.
- Pathways of VLC-PUFA biosynthesis. (n.d.).
- Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein. (2010). PMC - NIH.
- Role of Stargardt-3 macular dystrophy protein (ELOVL4)
- Very long-chain omega-3 fatty acids provide several health benefits. (2023). Nofima.
- Evidence for a peroxisomal fatty acid beta-oxidation involving D-3-hydroxyacyl-CoAs.
- Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis. (2005). PubMed.
- Deciphering mutant ELOVL4 activity in autosomal-dominant Stargardt macular dystrophy. (2013). PMC - PubMed Central.
- Fig. 2. Biosynthesis of VLC-PUFA and VLC-SFA. A: Schematic in vivo... (n.d.).
- Essential Fatty Acids. (n.d.).
- Very long chain fatty acids – Knowledge and References. (n.d.). Taylor & Francis.
- Significance of long chain polyunsaturated f
- Omega−3 f
- A role for 2,4-enoyl-CoA reductase in mitochondrial beta-oxidation of polyunsaturated fatty acids. Effects of treatment with clofibrate on oxidation of polyunsaturated acylcarnitines by isolated rat liver mitochondria. (n.d.). PMC - NIH.
- Fatty Acid beta-Oxid
- Mitochondrial Fatty Acid Beta-Oxidation. (n.d.).
- Defects in mitochondrial beta-oxidation of f
- A general introduction to the biochemistry of mitochondrial fatty acid β-oxid
Sources
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. aocs.org [aocs.org]
- 3. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of very long-chain polyunsaturated fatty acids in hepatocytes expressing ELOVL4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deciphering mutant ELOVL4 activity in autosomal-dominant Stargardt macular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 11. aocs.org [aocs.org]
- 12. Reactome | Mitochondrial Fatty Acid Beta-Oxidation [reactome.org]
- 13. A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
